molecular formula C10H10N2O B13137751 1-(6-Amino-1H-indol-2-yl)ethan-1-one

1-(6-Amino-1H-indol-2-yl)ethan-1-one

Cat. No.: B13137751
M. Wt: 174.20 g/mol
InChI Key: MUIUHSPRCFJNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Amino-1H-indol-2-yl)ethan-1-one is a heterocyclic compound featuring an indole core substituted with an amino group at position 6 and an acetyl (ethanone) group at position 2. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(6-amino-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,11H2,1H3

InChI Key

MUIUHSPRCFJNRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Amino vs. Halogen Substituents: The 6-amino group in the target compound contrasts with bromo or chloro substituents in analogues (e.g., 6-bromoindole derivatives ). The amino group’s electron-donating nature may enhance solubility and hydrogen-bonding capacity, whereas halogens facilitate cross-coupling reactions.

Physical and Chemical Properties

  • Solubility: The 6-amino group likely improves aqueous solubility compared to halogenated or alkylated indoles, critical for pharmacokinetic optimization.

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